molecular formula C24H33F2NO4 B13403467 Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide

Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide

Cat. No.: B13403467
M. Wt: 437.5 g/mol
InChI Key: VJZKLIPANASSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide is a prostaglandin analogue known for its pharmacological activity. It is commonly used in cosmetic products, particularly in eyelash growth serums . This compound is also referred to as Ethyl Tafluprostamide and is recognized for its potent effects even at very low concentrations .

Preparation Methods

The synthesis of Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide involves multiple steps, including the introduction of dechloro, dehydroxy, and difluoro groups to the ethylcloprostenolamide structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve advanced organic synthesis techniques under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its pharmacological activity.

    Reduction: This reaction can modify the compound’s structure, leading to different pharmacological properties.

    Substitution: Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide involves binding to prostaglandin receptors, leading to various cellular responses. These responses include the modulation of intraocular pressure and the promotion of hair follicle growth. The molecular targets and pathways involved are primarily related to the prostaglandin signaling pathway .

Comparison with Similar Compounds

Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide is unique due to its specific chemical modifications, which enhance its pharmacological activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C24H33F2NO4

Molecular Weight

437.5 g/mol

IUPAC Name

7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)

InChI Key

VJZKLIPANASSBD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Origin of Product

United States

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